An In-depth Technical Guide to the Chemical Properties of Nonyltrimethylammonium Bromide (NTAB)
An In-depth Technical Guide to the Chemical Properties of Nonyltrimethylammonium Bromide (NTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyltrimethylammonium (B1210114) bromide (NTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant of significant interest in various scientific and industrial fields, including chemical synthesis, materials science, and drug delivery. Its amphiphilic nature, characterized by a hydrophilic trimethylammonium head group and a nine-carbon hydrophobic alkyl tail, dictates its self-assembly into micelles in aqueous solutions and its interaction with interfaces and biological membranes. This technical guide provides a comprehensive overview of the core chemical and physical properties of NTAB, detailed experimental protocols for their determination, and insights into its potential applications and safety considerations.
Chemical and Physical Properties
The fundamental physicochemical properties of Nonyltrimethylammonium Bromide are summarized in the tables below. These properties are crucial for its application in formulation development, understanding its behavior in various solvent systems, and for safety and handling procedures.
Table 1: General and Physical Properties of Nonyltrimethylammonium Bromide
| Property | Value | Reference |
| Chemical Name | Nonyltrimethylammonium bromide | [1] |
| Synonyms | NTAB, Trimethylnonylammonium bromide | [1] |
| CAS Number | 1943-11-9 | [1][2] |
| Molecular Formula | C₁₂H₂₈BrN | [1] |
| Molecular Weight | 266.26 g/mol | [1] |
| Appearance | White powder or flakes | [3] |
| Melting Point | 223-226 °C | [3] |
Table 2: Solubility Profile of Nonyltrimethylammonium Bromide
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Polar Organic Solvents (e.g., Ethanol (B145695), Methanol) | Generally Soluble (by analogy with similar surfactants) |
Table 3: Micellar Properties of Nonyltrimethylammonium Bromide in Aqueous Solution
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) at 25 °C (Estimated) | ~68 mM | [4] |
| Thermodynamics of Micellization | Enthalpy and entropy controlled process | [5][6] |
Note: The CMC value is estimated based on the empirical equation for alkyltrimethylammonium bromides: ln(CMC/mM) = (11.13 ± 0.07) - (0.698 ± 0.006) * nc, where nc is the number of carbon atoms in the alkyl chain (nc = 9 for nonyltrimethylammonium bromide)[4]. The thermodynamics of micellization are inferred from studies on homologous series of alkyltrimethylammonium bromides[5][6].
Experimental Protocols
Synthesis of Nonyltrimethylammonium Bromide
A standard method for the synthesis of quaternary ammonium halides is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.
Materials:
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Trimethylamine (B31210) (can be used as a solution in a suitable solvent like ethanol or THF, or as a condensed gas)
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Anhydrous solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran)
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Diethyl ether (for precipitation)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromononane in the chosen anhydrous solvent.
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Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of trimethylamine to the solution. If using gaseous trimethylamine, it can be bubbled through the solution. The reaction is typically exothermic.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the product, nonyltrimethylammonium bromide, may precipitate out of the solution, as it is generally less soluble in less polar solvents than the starting materials.
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If the product does not precipitate, the solvent can be partially removed under reduced pressure.
-
Add an excess of a non-polar solvent, such as diethyl ether, to the concentrated reaction mixture to induce precipitation of the crude product.
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Collect the white precipitate by filtration and wash it with diethyl ether to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
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Dry the purified nonyltrimethylammonium bromide under vacuum to obtain a white crystalline solid.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by various methods that detect the abrupt change in a physicochemical property of the solution at the onset of micelle formation.
Principle: Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as the added surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.
Procedure:
-
Prepare a stock solution of NTAB in deionized water.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
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Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
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Plot the surface tension as a function of the logarithm of the NTAB concentration.
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The CMC is determined from the point of intersection of the two linear portions of the plot.
Principle: For ionic surfactants like NTAB, the molar conductivity of the solution changes with concentration. Below the CMC, the conductivity is proportional to the concentration of the monomeric surfactant ions. Above the CMC, the formation of micelles, which have a lower mobility and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot.
Procedure:
-
Prepare a series of NTAB solutions of varying concentrations in deionized water.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the NTAB concentration.
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The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Applications in Drug Delivery and Biological Systems
Cationic surfactants like NTAB are explored in drug delivery for their ability to form micelles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. They also interact with biological membranes, which can be leveraged for drug transport but also raises considerations of cytotoxicity.
Micellar Drug Delivery
NTAB, due to its amphiphilic nature, can form micelles in aqueous solutions above its CMC. These micelles possess a hydrophobic core, which can serve as a nano-carrier for poorly water-soluble drug molecules, and a hydrophilic shell that provides stability in aqueous environments. This encapsulation can protect the drug from degradation, improve its pharmacokinetic profile, and potentially target its delivery.
Interaction with Biological Membranes
The positively charged head group of NTAB can interact electrostatically with the negatively charged components of biological membranes, such as phospholipids. The hydrophobic tail can then insert into the lipid bilayer, leading to membrane disruption at higher concentrations. This property is relevant for applications such as antimicrobial agents and penetration enhancers for drug delivery across biological barriers. However, this interaction is also the primary mechanism of their cytotoxicity.
Safety and Toxicology
The safety profile of NTAB is an important consideration for its handling and application, particularly in biological systems.
Table 4: GHS Hazard Information for Nonyltrimethylammonium Bromide
| Hazard Statement | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
Source: ECHA C&L Inventory[1]
Toxicological Profile: Specific toxicological studies on nonyltrimethylammonium bromide are limited in publicly available literature. However, studies on other long-chain quaternary ammonium compounds, such as cetyltrimethylammonium bromide (CTAB), have shown that they can exhibit significant cytotoxicity. The primary mechanism of toxicity is through the disruption of cell membranes, leading to cell lysis. The cytotoxicity is generally dependent on the concentration and the length of the alkyl chain. Therefore, NTAB should be handled with appropriate personal protective equipment, including gloves and eye protection, to avoid skin and eye irritation[1].
Visualizations
Diagram 1: Synthesis of Nonyltrimethylammonium Bromide
Caption: Synthesis of Nonyltrimethylammonium Bromide via the Menshutkin Reaction.
Diagram 2: Micelle Formation and Drug Encapsulation
Caption: Self-assembly of NTAB monomers into a micelle for drug encapsulation.
Diagram 3: Interaction of NTAB with a Cell Membrane
Caption: Proposed mechanism of NTAB interaction with a biological membrane.
References
- 1. Nonyltrimethylammonium bromide | C12H28BrN | CID 74750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. NONYLTRIMETHYLAMMONIUM BROMIDE | 1943-11-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Thermodynamics of Micellization of n-Alkyltriphenylphosphonium Bromides: A Conductometric Study | Semantic Scholar [semanticscholar.org]
